![molecular formula C9H11FO2 B13011777 7-Fluoro-8-hydroxyspiro[3.5]non-7-en-6-one](/img/structure/B13011777.png)
7-Fluoro-8-hydroxyspiro[3.5]non-7-en-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Análisis De Reacciones Químicas
7-Fluoro-8-hydroxyspiro[3.5]non-7-en-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to remove the fluorine atom or reduce the double bond.
Substitution: The fluorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
7-Fluoro-8-hydroxyspiro[3.5]non-7-en-6-one is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Industry: In the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 7-Fluoro-8-hydroxyspiro[3.5]non-7-en-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom at the 7th position and the hydroxyl group at the 8th position play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active site or modulate receptor function by altering the conformation of the receptor .
Comparación Con Compuestos Similares
7-Fluoro-8-hydroxyspiro[3.5]non-7-en-6-one can be compared with other similar compounds, such as:
7-Fluoro-8-hydroxyspiro[3.5]non-7-en-6-ol: Similar structure but with a hydroxyl group instead of a ketone.
7-Fluoro-8-methoxyspiro[3.5]non-7-en-6-one: Similar structure but with a methoxy group instead of a hydroxyl group.
7-Chloro-8-hydroxyspiro[3.5]non-7-en-6-one: Similar structure but with a chlorine atom instead of a fluorine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C9H11FO2 |
|---|---|
Peso molecular |
170.18 g/mol |
Nombre IUPAC |
7-fluoro-6-hydroxyspiro[3.5]non-6-en-8-one |
InChI |
InChI=1S/C9H11FO2/c10-8-6(11)4-9(2-1-3-9)5-7(8)12/h11H,1-5H2 |
Clave InChI |
ZUNBKDFOWOYZAE-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)CC(=C(C(=O)C2)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



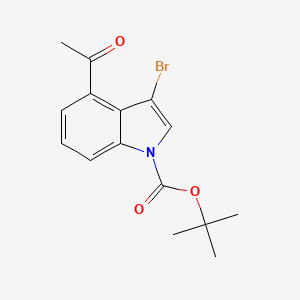


![3,7-Dimethylbenzo[d]isothiazole](/img/structure/B13011720.png)
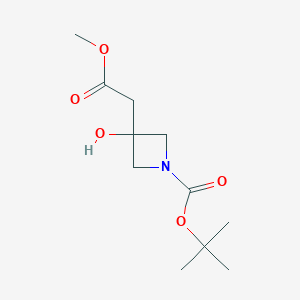
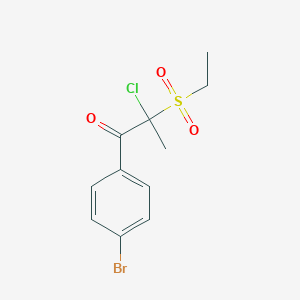
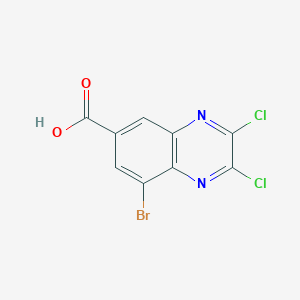
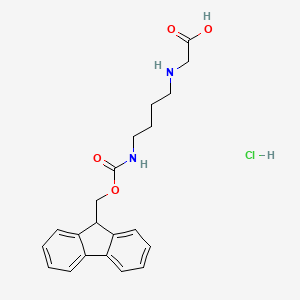
![N'-[9-[(2R,3R,5S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13011749.png)
![(3S,8R,9R,10R,12R,13R,14S,17S)-17-[(2R)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B13011755.png)
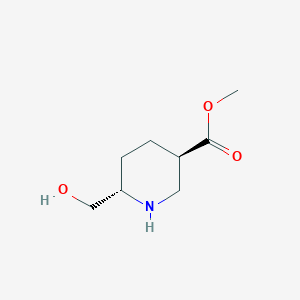
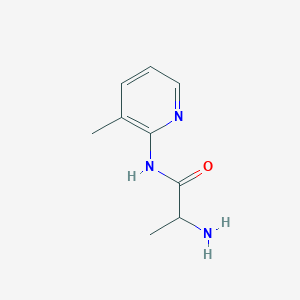
![methyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13011778.png)
